Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516510
InChI: InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14)
SMILES: CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate

CAS No.:

Cat. No.: VC13516510

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14)
Standard InChI Key WSRTTZSOXOBWJM-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central methylene group (-CH2_2-) flanked by two tert-butyl-protected functional groups:

  • A tert-butyl carbamate (Boc) group attached to the nitrogen atom.

  • A tert-butylcarbamoyl group (-CONH-t-Bu) bonded to the methylene carbon.

The IUPAC name, tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate, reflects this arrangement. Its molecular formula is C11_{11}H21_{21}N2_2O4_4, with a molecular weight of 245.29 g/mol (calculated via PubChem algorithms) .

Spectral Properties

While experimental spectral data for this specific compound are unavailable, analogous carbamates exhibit predictable patterns:

  • IR Spectroscopy: Strong carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} for both carbamate and amide groups .

  • 1^1H NMR:

    • tert-butyl protons as singlets at δ 1.2–1.4 ppm.

    • Methylene (-CH2_2-) protons as a multiplet at δ 3.2–3.8 ppm.

    • Broad NH signals at δ 5.0–6.5 ppm (exchangeable with D2_2O) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound can be synthesized via sequential protection and coupling reactions, as inferred from related methodologies :

Step 1: Boc Protection of Glycine

  • React glycine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., NaOH) to form Boc-protected glycine (Boc-NH-CH2_2-COOH) .

Step 2: Amide Bond Formation

  • Activate the carboxylic acid of Boc-glycine using isobutyl chloroformate or thionyl chloride to form an acyl chloride.

  • React with tert-butylamine to yield the tert-butylcarbamoyl intermediate .

Step 3: Final Carbamate Formation

  • Protect the remaining amine with Boc anhydride under basic conditions .

Representative Reaction Scheme:

Boc-NH-CH2-COOHSOCl2Boc-NH-CH2-COClt-BuNH2Boc-NH-CH2-CONH-t-Bu\text{Boc-NH-CH}_2\text{-COOH} \xrightarrow{\text{SOCl}_2} \text{Boc-NH-CH}_2\text{-COCl} \xrightarrow{\text{t-BuNH}_2} \text{Boc-NH-CH}_2\text{-CONH-t-Bu}

Industrial-Scale Considerations

  • Solvents: Dichloromethane or ethyl acetate are preferred for their low nucleophilicity and high volatility .

  • Catalysts: Triethylamine or N-methylmorpholine for acid scavenging .

  • Yield Optimization: Reported yields for analogous reactions exceed 85% under inert atmospheres .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/Description
Melting PointEstimated 90–110°C (decomposes)
SolubilitySoluble in DCM, THF, ethyl acetate
LogP (Partition Coeff.)~2.1 (predicted via XLogP3)

Stability Profile

  • Thermal Stability: Decomposes above 150°C, releasing tert-butanol and CO2_2 .

  • Hydrolytic Sensitivity: Stable under acidic conditions but prone to cleavage in basic media (pH > 10) .

Applications in Organic Synthesis

Protecting Group Strategy

The dual Boc groups serve as temporary protections for amines in multi-step syntheses, particularly in:

  • Peptide Chemistry: Preventing unwanted side reactions during coupling steps .

  • Heterocycle Synthesis: Facilitating regioselective functionalization of nitrogen-containing scaffolds .

Pharmaceutical Relevance

While not directly cited in drug patents, structurally related compounds are intermediates in anticonvulsant and analgesic therapies. For example, the patent CN102020589B highlights tert-butyl carbamates as precursors to lacosamide, an antiepileptic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator